molecular formula C24H23N3O4S2 B2799725 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 862825-15-8

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2799725
CAS No.: 862825-15-8
M. Wt: 481.59
InChI Key: FNZBTBKCXVVTLH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a benzo[d][1,3]dioxole moiety, a thieno[3,2-d]pyrimidine core, and an acetamide linkage. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the benzo[d][1,3]dioxole group, and the final acetamide linkage. Typical reaction conditions might include:

    Formation of the thieno[3,2-d]pyrimidine core: This could involve a cyclization reaction using appropriate starting materials under acidic or basic conditions.

    Introduction of the benzo[d][1,3]dioxole group: This might be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a benzo[d][1,3]dioxole derivative.

    Formation of the acetamide linkage: This step could involve an amidation reaction using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the thieno[3,2-d]pyrimidine core or the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a therapeutic agent. Its complex structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, this compound might be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:

    Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.

    Interaction with receptors: It could act as an agonist or antagonist at certain receptors.

    Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thieno[3,2-d]pyrimidine derivatives or benzo[d][1,3]dioxole-containing molecules. Examples could be:

    Thieno[3,2-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Benzo[d][1,3]dioxole derivatives: Molecules with the same benzo[d][1,3]dioxole moiety but different functional groups.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its combination of functional groups and the potential for diverse biological activities. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-15-11-18-22(33-15)23(29)27(10-9-16-5-3-2-4-6-16)24(26-18)32-13-21(28)25-17-7-8-19-20(12-17)31-14-30-19/h2-8,12,15H,9-11,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZBTBKCXVVTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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